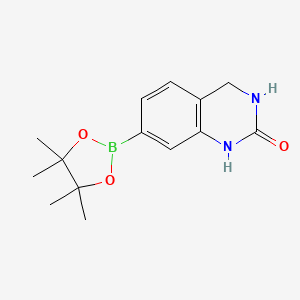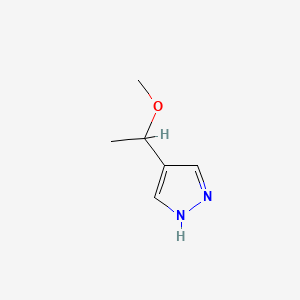
3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with an isopropyl group, a methylamino group, and a propanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Substitution with Isopropyl Group: The imidazole ring is then alkylated with isopropyl halide (e.g., isopropyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Introduction of Methylamino Group: The resulting intermediate is reacted with methylamine to introduce the methylamino group.
Formation of Propanamide Moiety: Finally, the compound is acylated with a suitable acylating agent such as propanoyl chloride to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the imidazole ring or the amide group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of 3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-(1H-Imidazol-1-yl)ethanamine: A simpler imidazole derivative with similar biological properties.
3-(1H-Imidazol-1-yl)propanamide: Another imidazole derivative with a different substitution pattern.
2-(Methylamino)propanamide: A compound with a similar amide structure but lacking the imidazole ring.
Uniqueness
3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the imidazole ring and the methylamino group allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC名 |
2-(methylamino)-3-(2-propan-2-ylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)10-13-4-5-14(10)6-8(12-3)9(11)15/h4-5,7-8,12H,6H2,1-3H3,(H2,11,15) |
InChIキー |
QCKJNHRLAKCZPC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=CN1CC(C(=O)N)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)



